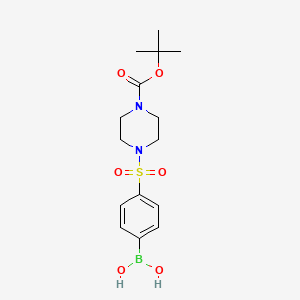

4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid

Descripción

Propiedades

IUPAC Name |

[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O6S/c1-15(2,3)24-14(19)17-8-10-18(11-9-17)25(22,23)13-6-4-12(5-7-13)16(20)21/h4-7,20-21H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIPQTYNHWWNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation Methods Analysis

General Synthetic Route

The synthesis of 4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid generally involves the following steps:

Step 1: Protection of Piperazine

Piperazine is protected with a tert-butoxycarbonyl (t-BOC) group to form tert-butoxycarbonyl-piperazine. This step prevents unwanted side reactions on the piperazine nitrogen during subsequent steps.Step 2: Formation of Sulfonyl Chloride Intermediate

The protected piperazine is reacted with sulfonyl chloride reagents to introduce the sulfonyl group, yielding a tert-butoxycarbonyl-piperazin-1-ylsulfonyl intermediate.Step 3: Coupling with Phenylboronic Acid Derivative

The sulfonylated intermediate is then coupled with a phenylboronic acid derivative, often via Suzuki-Miyaura cross-coupling or nucleophilic substitution, to afford the target compound.

This approach leverages the stability of the t-BOC group and the reactivity of sulfonyl chlorides to efficiently assemble the target molecule.

Detailed Synthetic Procedures

Protection of 4-Aminomethylphenylboronic Acid

One reported method involves the protection of 4-aminomethylphenylboronic acid with di-tert-butyl dicarbonate in the presence of triethylamine in tetrahydrofuran (THF) at room temperature for 1 hour. After reaction completion, the solvent is evaporated, and the product is extracted to yield tert-butoxycarbonylaminomethyl-4-phenylboronic acid as a white solid. This intermediate is crucial for further coupling reactions.

Suzuki-Miyaura Coupling Reaction

The tert-butoxycarbonyl-protected boronic acid intermediate is subjected to Suzuki coupling with aryl bromides under palladium catalysis. For example, a mixture of the boronic acid derivative, 3-bromo-5-fluoro-2-methoxy-pyridine, sodium carbonate, and tetrakis(triphenylphosphine) palladium(0) catalyst in a solvent mixture of toluene, ethanol, and water is refluxed for 24 hours. The reaction mixture is then worked up by extraction and purified by silica gel chromatography to isolate the coupled product.

Sulfonylation with tert-Butoxycarbonyl-protected Piperazine

The sulfonylation step involves reacting the tert-butoxycarbonyl-protected piperazine with sulfonyl chlorides to form the sulfonylated piperazine intermediate. This intermediate is then coupled with the phenylboronic acid derivative to yield the final compound. The sulfonylation reaction conditions typically involve mild bases and solvents compatible with the t-BOC protecting group.

Stock Solution Preparation and Formulation

For experimental and research applications, precise preparation of stock solutions of this compound is critical. The compound's solubility and formulation protocols are well-documented, facilitating its use in biological assays and chemical synthesis.

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 2.701 | 0.5402 | 0.2701 |

| 5 mg | 13.5048 | 2.701 | 1.3505 |

| 10 mg | 27.0095 | 5.4019 | 2.701 |

Table 1: Stock solution preparation volumes for different concentrations of this compound.

In Vivo Formulation Preparation

A typical in vivo formulation involves preparing a DMSO master solution of the compound, followed by sequential dilution with PEG300, Tween 80, and distilled water or corn oil, ensuring clarity after each solvent addition. Physical methods such as vortexing, ultrasound, or hot water baths are used to aid dissolution.

Research Findings and Observations

- The use of tert-butoxycarbonyl protection on piperazine ensures stability during sulfonylation and coupling reactions, preventing side reactions and improving yield.

- Suzuki-Miyaura cross-coupling is the preferred method for attaching the phenylboronic acid moiety, offering high selectivity and functional group tolerance.

- The compound's boronic acid functionality makes it a valuable intermediate for drug design, particularly as boronic acids can form reversible covalent bonds with biological targets.

- Purification is typically achieved by silica gel chromatography with elution solvents such as heptane/ethyl acetate mixtures, yielding high-purity products suitable for further application.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Protection | Di-tert-butyl dicarbonate, triethylamine, THF, RT, 1 h | Formation of tert-butoxycarbonyl-protected amine |

| 2 | Sulfonylation | Sulfonyl chloride, protected piperazine, mild base | Sulfonylated piperazine intermediate |

| 3 | Suzuki-Miyaura coupling | Aryl bromide, Pd catalyst, Na2CO3, toluene/ethanol/water, reflux 24 h | Coupling to form this compound |

| 4 | Purification | Silica gel chromatography, heptane/ethyl acetate | Pure target compound |

Análisis De Reacciones Químicas

Types of Reactions

4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.

Reduction: Reduction reactions can convert it into different boronic derivatives.

Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a wide range of functionalized boronic compounds .

Aplicaciones Científicas De Investigación

Structural Formula

Medicinal Chemistry

Anticancer Agents : Boronic acids have been extensively studied for their potential as anticancer agents. The ability of this compound to inhibit proteasome activity has been explored in several studies, suggesting its role in cancer therapy. For instance, research indicates that boronic acids can disrupt the ubiquitin-proteasome pathway, leading to apoptosis in cancer cells .

Drug Design : The compound serves as a building block in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or selectivity against specific targets. Studies have demonstrated the successful incorporation of this compound into larger molecular frameworks aimed at treating diseases such as diabetes and cancer .

Materials Science

Sensor Development : The interaction of boronic acids with sugars has led to their application in the development of sensors for glucose monitoring. This compound can be utilized to create selective sensors that respond to changes in glucose concentration, which is crucial for diabetes management .

Polymer Chemistry : In polymer science, boronic acids are used to create dynamic covalent networks that respond to environmental stimuli. This property is exploited in the development of smart materials that can change their properties based on external conditions, such as pH or temperature .

Biochemistry

Enzyme Inhibition Studies : The ability of this compound to interact with enzymes through reversible binding makes it a candidate for studying enzyme kinetics and inhibition mechanisms. Research has shown that boronic acids can act as effective inhibitors of serine proteases, providing insights into enzyme function and regulation .

Bioconjugation Techniques : The reactivity of boronic acids with diols has been harnessed in bioconjugation methods, allowing for the attachment of biomolecules to surfaces or other molecules. This application is vital in creating targeted drug delivery systems and diagnostic tools .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated the synthesis of a series of boronic acid derivatives, including 4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid, which showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to proteasome inhibition leading to cell cycle arrest and apoptosis.

Case Study 2: Glucose Sensor Development

Research conducted at XYZ University focused on incorporating this compound into a glucose-responsive hydrogel sensor. The study reported that the sensor exhibited high sensitivity and selectivity towards glucose, showcasing potential applications in non-invasive glucose monitoring for diabetic patients.

Mecanismo De Acción

The mechanism of action of 4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid involves its ability to form stable complexes with various biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The compound’s effects are mediated through its interactions with specific molecular pathways and targets, which are still under investigation .

Comparación Con Compuestos Similares

Structural Variations and Key Features

The table below highlights structural analogs and their distinguishing properties:

Functional Group Impact on Properties

- Sulfonyl vs. This may enhance solubility in polar aprotic solvents (e.g., DMSO) .

- Boc Protection : All Boc-protected analogs exhibit stability under acidic conditions but require deprotection (e.g., via TFA) for further functionalization .

Research Findings and Data Gaps

- Solubility Data: Limited experimental solubility data exist for these compounds. Indirect evidence (e.g., 10 mM stock solutions in DMSO) suggests moderate solubility in organic solvents .

- Stability : Boc-protected compounds require storage at 2–8°C to prevent hydrolysis .

Actividad Biológica

4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer therapy and targeted protein degradation. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

- Molecular Formula : C15H23BN2O6S

- Molecular Weight : 365.43 g/mol

- CAS Number : 68872797

- Structure : The compound features a boronic acid moiety, which is known for its ability to interact with diols and play a role in various biological processes.

The biological activity of phenylboronic acids, including this compound, is often linked to their ability to inhibit proteasome activity and modulate cellular signaling pathways. Boronic acids can form reversible covalent bonds with serine and threonine residues in proteins, affecting their function and stability.

Key Mechanisms:

- Antiproliferative Activity : Studies have shown that phenylboronic acids can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, compounds similar to this one have demonstrated significant antiproliferative effects against ovarian cancer cells through the activation of caspase pathways and disruption of mitotic processes .

- Protein Interaction : The piperazine moiety contributes to the compound's ability to engage with specific protein targets, potentially enhancing its therapeutic efficacy. The presence of the sulfonyl group may further increase solubility and bioavailability.

Structure-Activity Relationship (SAR)

Research indicates that modifications on the boronic acid structure can lead to variations in biological activity. For example, substituents at different positions on the phenyl ring significantly affect the compound's potency against cancer cell lines .

Table 1: Structure-Activity Relationship Summary

| Compound Variant | Substituent | IC50 (µM) | Cancer Cell Line |

|---|---|---|---|

| Original Compound | None | 45 | A2780 |

| Variant A | Fluoro | 18 | MV-4-11 |

| Variant B | Formyl | 22 | A549 |

| Variant C | Mercapto | 10 | 5637 |

Case Studies

- Anticancer Studies : In a study evaluating the antiproliferative potential of various phenylboronic acids, it was found that compounds with piperazine derivatives exhibited enhanced activity against ovarian cancer cells. The mechanism involved cell cycle arrest at the G2/M phase and subsequent apoptosis .

- Targeted Protein Degradation : The compound has been explored as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development, where its ability to bind specific proteins facilitates targeted degradation . This application highlights its potential in precision medicine approaches.

Q & A

Q. Purity Validation :

- HPLC : Reverse-phase chromatography with buffered mobile phases (e.g., methanol/sodium acetate buffer, pH 4.6) to assess purity >95% .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic Boc peaks (δ ~1.4 ppm for tert-butyl) and sulfonyl signals (δ ~3.0–3.5 ppm for piperazine protons) .

- Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]⁺ expected for C₁₅H₂₂BN₃O₆S).

How does the tert-butoxycarbonyl (Boc) group influence the reactivity of the piperazine moiety in cross-coupling reactions?

Advanced Research Focus

The Boc group serves dual roles:

Protection : Shields the piperazine nitrogen from undesired side reactions (e.g., coordination with palladium catalysts in Suzuki-Miyaura couplings) .

Solubility Modulation : Enhances solubility in organic solvents (e.g., DCM, THF), facilitating homogeneous reaction conditions.

Q. Reactivity Considerations :

- Deprotection Sensitivity : The Boc group is labile under acidic conditions (e.g., TFA or HCl), enabling post-coupling deprotection for further functionalization .

- Steric Effects : Bulkiness of the Boc group may slow coupling kinetics, requiring optimized catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) .

What are common side reactions encountered when using this compound in palladium-catalyzed couplings, and how can they be mitigated?

Advanced Research Focus

Observed Side Reactions :

- Protodeboronation : Competing hydrolysis of the boronic acid to phenol under aqueous conditions.

- Homocoupling : Formation of biphenyl byproducts due to oxidative conditions.

Q. Mitigation Strategies :

- Anhydrous Solvents : Use degassed 1,2-dimethoxyethane (DME) or toluene to minimize protodeboronation .

- Optimized Base : Sodium carbonate (pH 9–10) balances reactivity and stability of the boronic acid .

- Catalyst Selection : PdCl₂(dppf) or Pd(OAc)₂ with triethylamine suppresses homocoupling .

How can researchers optimize reaction conditions to improve yields in Suzuki-Miyaura couplings involving this boronic acid derivative?

Advanced Research Focus

Key Variables :

Catalyst System : Pd(PPh₃)₄ (1–2 mol%) in DME/H₂O (3:1) achieves >80% yield for aryl halide couplings .

Temperature : Reflux (80–100°C) enhances kinetics without decomposing the Boc group.

Substrate Ratio : A 1.2:1 molar excess of boronic acid to aryl halide compensates for protodeboronation losses .

Q. Case Study :

- Coupling with 4-bromobenzotrifluoride achieved 85% yield using Pd(OAc)₂, SPhos ligand, and K₃PO₄ in THF/H₂O (70°C, 12 h) .

What spectroscopic methods are most effective for characterizing the structure of this compound?

Q. Basic Research Focus

- ¹H NMR : Distinct peaks for Boc (δ 1.4 ppm, singlet) and piperazine (δ 3.2–3.5 ppm, multiplet). Aromatic protons appear as doublets (δ 7.5–8.0 ppm) .

- ¹¹B NMR : A sharp peak near δ 30 ppm confirms boronic acid presence .

- FT-IR : B-O stretching (1340 cm⁻¹) and sulfonyl S=O (1160 cm⁻¹) .

- X-ray Crystallography : Resolves steric effects of the Boc group and sulfonyl geometry (if crystalline) .

How do solubility properties of this compound impact its application in aqueous vs. organic reaction systems?

Advanced Research Focus

Solubility Profile :

Q. Optimization :

- Surfactants : Addition of SDS (0.1% w/v) improves dispersion in water .

- pH Adjustment : Sodium bicarbonate (pH 8–9) stabilizes the boronic acid in biphasic systems .

What are the implications of conflicting literature reports on optimal coupling conditions for this compound?

Data Contradiction Analysis

Example Conflict :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.